Lipophilicity Shift (XLogP3) Relative to Unsubstituted and 4-Methyl Phenylglycine Methyl Esters
The 3,5-dimethyl substitution increases computed lipophilicity by ~0.04 log units relative to the unsubstituted phenylglycine methyl ester and provides a distinct vector compared to the 4-methyl analog. Methyl 2-amino-2-(3,5-dimethylphenyl)acetate exhibits XLogP3 = 1.6 [1], whereas Methyl 2-amino-2-phenylacetate (H-Phg-OMe) has logP = 1.56 . The 4-methylphenyl variant is predicted to have a similar logP (approx. 1.6–1.8) but with a different spatial distribution of lipophilicity (para vs. meta-dimethyl), which impacts membrane partitioning and protein-binding surfaces. While the absolute difference is modest, it becomes amplified when the building block is incorporated into larger molecules where additive lipophilicity governs solubility, permeability, and off-target promiscuity.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | Methyl 2-amino-2-phenylacetate (unsubstituted): logP = 1.56; Methyl 2-amino-2-(4-methylphenyl)acetate (para-methyl): logP predicted ≈ 1.6–1.8 |
| Quantified Difference | Δ logP ≈ +0.04 vs. unsubstituted; comparable to para-methyl but with meta-dimethyl spatial topology |
| Conditions | Computed using XLogP3 algorithm (PubChem) and experimental logP from chemical databases [1] |
Why This Matters
Meta-dimethyl substitution provides a lipophilicity profile comparable to para-methyl but with a distinct steric arrangement that can be exploited to fine-tune logD without altering the hydrogen-bonding capacity, a parameter critical for CNS drug design and peptide coupling efficiency.
- [1] Kuujia Chemical Database. Cas no 1250342-14-3 (Methyl 2-amino-2-(3,5-dimethylphenyl)acetate). Computed Properties: XLogP3 = 1.6. https://www.kuujia.com/cas-1250342-14-3.html. View Source
